molecular formula C11H13ClO2 B8235633 1-Chloro-2-(2-methoxyethoxy)-3-vinylbenzene

1-Chloro-2-(2-methoxyethoxy)-3-vinylbenzene

Cat. No.: B8235633
M. Wt: 212.67 g/mol
InChI Key: LYRPQQHLTHXZBC-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-methoxyethoxy)-3-vinylbenzene is an organic compound with a complex structure that includes a chloro group, a methoxyethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(2-methoxyethoxy)-3-vinylbenzene typically involves the reaction of 1-chloro-2-(2-methoxyethoxy)benzene with a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the vinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2-methoxyethoxy)-3-vinylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a simpler hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Chloro-2-(2-methoxyethoxy)-3-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-methoxyethoxy)-3-vinylbenzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the vinyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways, making the compound useful in different research applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(2-methoxyethoxy)benzene
  • 1-Chloro-2-(2-methoxyethoxy)ethane
  • 1-Chloro-2-(2-methoxyethoxy)propane

Uniqueness

1-Chloro-2-(2-methoxyethoxy)-3-vinylbenzene is unique due to the presence of both a chloro group and a vinyl group on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-chloro-3-ethenyl-2-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-9-5-4-6-10(12)11(9)14-8-7-13-2/h3-6H,1,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRPQQHLTHXZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1Cl)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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